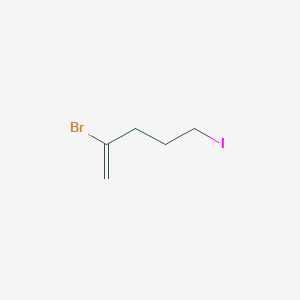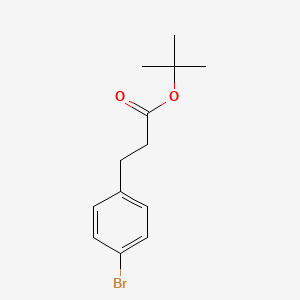
2-bromo-5-iodopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-iodopent-1-ene (BIP) is a halogenated hydrocarbon compound that has been studied for its potential use in various scientific research applications. The compound is composed of a five-carbon backbone with two bromine and one iodine atoms attached. BIP has a wide range of applications in the fields of biochemistry, physiology, and synthetic chemistry.
Scientific Research Applications
2-bromo-5-iodopent-1-ene has a wide range of applications in the fields of biochemistry and physiology. It has been used as a model compound to study the effects of halogenation on enzyme activity, protein structure, and membrane permeability. Additionally, 2-bromo-5-iodopent-1-ene has been used to study the effects of halogen substitution on the binding affinity of drugs. It has also been used to study the effects of halogenation on the physical properties of organic compounds, such as solubility and melting point. Finally, 2-bromo-5-iodopent-1-ene has been used to study the effects of halogenation on the thermodynamic properties of organic compounds.
Mechanism of Action
2-bromo-5-iodopent-1-ene acts by altering the structure and function of proteins and enzymes. By introducing halogen atoms into the structure of proteins and enzymes, 2-bromo-5-iodopent-1-ene can change the way these molecules interact with other molecules. This can lead to changes in the activity of proteins and enzymes, as well as changes in the physical properties of organic compounds.
Biochemical and Physiological Effects
2-bromo-5-iodopent-1-ene has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of some enzymes, while decreasing the activity of others. It has also been shown to increase the solubility of some organic compounds, while decreasing the solubility of others. Additionally, 2-bromo-5-iodopent-1-ene has been shown to increase the melting point of some organic compounds, while decreasing the melting point of others. Finally, 2-bromo-5-iodopent-1-ene has been shown to increase the thermodynamic stability of some organic compounds, while decreasing the thermodynamic stability of others.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-5-iodopent-1-ene for lab experiments is that it is relatively easy to synthesize and can be scaled up for large-scale production. Additionally, 2-bromo-5-iodopent-1-ene is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using 2-bromo-5-iodopent-1-ene is that it is relatively expensive and can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for the use of 2-bromo-5-iodopent-1-ene in scientific research. For example, 2-bromo-5-iodopent-1-ene could be used to study the effects of halogenation on the structure and function of proteins and enzymes involved in various biological processes. Additionally, 2-bromo-5-iodopent-1-ene could be used to study the effects of halogenation on the physical and thermodynamic properties of organic compounds. Finally, 2-bromo-5-iodopent-1-ene could be used to study the effects of halogenation on the binding affinity of drugs and other molecules.
Synthesis Methods
2-bromo-5-iodopent-1-ene is typically synthesized using a Grignard reaction. This involves the reaction of a bromoalkane and an alkyl iodide in the presence of a magnesium halide. The reaction is carried out in an inert atmosphere and yields 2-bromo-5-iodopent-1-ene as the main product. The reaction is relatively simple and straightforward, and can be easily scaled up for large-scale production.
properties
IUPAC Name |
2-bromo-5-iodopent-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrI/c1-5(6)3-2-4-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGXTXJLNHNHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCI)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodopent-1-ene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)

![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)
![4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid](/img/structure/B6599214.png)

![[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B6599226.png)
![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B6599234.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid](/img/structure/B6599240.png)
![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)

![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)

